molecular formula C12H21NO3Si B11860326 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B11860326
M. Wt: 255.38 g/mol
InChI Key: IKMDPHCGYFTFSV-UHFFFAOYSA-N
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Description

8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[45]decane-8-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the spirocyclic structure . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. Its spirocyclic structure provides a rigid framework that can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its trimethylsilyl group, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

8-trimethylsilyloxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3Si/c1-17(2,3)16-11(10-13)4-6-12(7-5-11)14-8-9-15-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMDPHCGYFTFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCC2(CC1)OCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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